Sodium stearoyl-2-lactylate (SSL) is an ionic surfactant frequently used as a food additive. [] It belongs to the class of acyl lactylates and is commonly employed as an emulsifier, dough conditioner, and stabilizer in various food products. [, , , ] SSL is typically derived from stearic acid, a fatty acid found in animal and vegetable fats, and lactic acid, a naturally occurring organic acid. []
Sodium stearoyl-2-lactylate can participate in various chemical reactions, primarily due to its carboxylate group. It can form complexes with starch, particularly amylose, which contributes to its dough conditioning and anti-staling properties in breadmaking. [, , , ] SSL can also interact with proteins, lipids, and other components in food systems, affecting their functionality and stability.
The mechanism of action of Sodium stearoyl-2-lactylate in food systems is primarily based on its surfactant properties. [, , , , , ] As an emulsifier, SSL can reduce the surface tension between immiscible phases, such as water and oil, promoting their mixing and stabilization. [, , ] In breadmaking, SSL interacts with starch granules, delaying their retrogradation and thereby improving the softness and shelf life of the bread. [, , , ] It can also interact with gluten proteins, modifying their rheological properties and contributing to dough strengthening. [, ]
Sodium stearoyl-2-lactylate is a white to yellowish powder with a slight characteristic odor. [] It is soluble in hot water and partially soluble in cold water. SSL has a melting point range of 46-55°C. It is stable under normal storage conditions but can degrade at high temperatures or in the presence of strong acids or bases.
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